2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) is a modified nucleoside derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) typically involves the protection of the hydroxyl groups of uridine, followed by the introduction of the 2-nitrophenylmethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective protection and deprotection of functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated synthesizers. These methods ensure high yield and purity of the final product. The process typically includes the use of solid-phase synthesis techniques, which allow for the efficient and scalable production of nucleoside derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is utilized in studies involving RNA structure and function.
Industry: The compound is used in the production of nucleic acid-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The molecular targets include various enzymes and proteins involved in RNA synthesis and processing. The pathways involved may include the inhibition of specific enzymes or the modulation of RNA stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine monophosphate: A nucleotide used as a monomer in RNA.
2’-O-methyluridine: A modified nucleoside found in various types of RNA.
Uniqueness
2’-O-[(2-Nitrophenyl)methyl]uridine 5’-(dihydrogen phosphate) is unique due to the presence of the 2-nitrophenylmethyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and reactivity, making it suitable for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
61517-74-6 |
---|---|
Molekularformel |
C16H18N3O11P |
Molekulargewicht |
459.30 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-[(2-nitrophenyl)methoxy]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H18N3O11P/c20-12-5-6-18(16(22)17-12)15-14(13(21)11(30-15)8-29-31(25,26)27)28-7-9-3-1-2-4-10(9)19(23)24/h1-6,11,13-15,21H,7-8H2,(H,17,20,22)(H2,25,26,27)/t11-,13-,14-,15-/m1/s1 |
InChI-Schlüssel |
VYIKAVJMHPQCQZ-NMFUWQPSSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)COP(=O)(O)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)COP(=O)(O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.